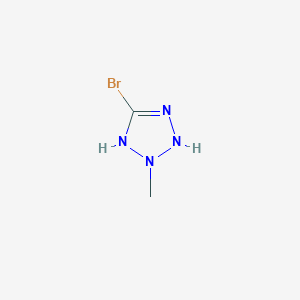
5-bromo-2-methyl-2,3-dihydro-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-1H-tetrazole is a heterocyclic compound with the molecular formula C2H3BrN4 It is a derivative of tetrazole, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1H-tetrazole typically involves the reaction of 5-bromo-1-methyl-1H-tetrazole with appropriate reagents under controlled conditions. One common method includes the use of bromine and a suitable solvent, such as acetonitrile, under reflux conditions. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of 5-Bromo-2-methyl-1H-tetrazole may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methyl-1H-tetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation or reduction, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
5-Bromo-2-methyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
- 5-Bromo-1-methyl-1H-tetrazole
- 2-Methyl-1H-tetrazole
- 5-Chloro-2-methyl-1H-tetrazole
Comparison: 5-Bromo-2-methyl-1H-tetrazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties compared to its analogs. The bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic properties.
Properties
Molecular Formula |
C2H5BrN4 |
|---|---|
Molecular Weight |
164.99 g/mol |
IUPAC Name |
5-bromo-2-methyl-1,3-dihydrotetrazole |
InChI |
InChI=1S/C2H5BrN4/c1-7-5-2(3)4-6-7/h6H,1H3,(H,4,5) |
InChI Key |
JNMMTULYWGZZNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1NC(=NN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















